Benzene, 1-chloro-4-(1-methylcyclopropyl)-

Physical chemistry Distillation process design Purity specification

Benzene, 1-chloro-4-(1-methylcyclopropyl)- (CAS 63340-05-6) is a para-substituted chlorobenzene derivative bearing a sterically congested 1-methylcyclopropyl group. With molecular formula C₁₀H₁₁Cl and exact mass 166.05500 Da, this compound serves as a versatile aryl halide building block for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C10H11Cl
Molecular Weight 166.65 g/mol
CAS No. 63340-05-6
Cat. No. B13941166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-(1-methylcyclopropyl)-
CAS63340-05-6
Molecular FormulaC10H11Cl
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11Cl/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
InChIKeyHPHQIPGQYVHUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-chloro-4-(1-methylcyclopropyl)- (CAS 63340-05-6): Core Physicochemical Profile and Procurement-Relevant Identity


Benzene, 1-chloro-4-(1-methylcyclopropyl)- (CAS 63340-05-6) is a para-substituted chlorobenzene derivative bearing a sterically congested 1-methylcyclopropyl group. With molecular formula C₁₀H₁₁Cl and exact mass 166.05500 Da, this compound serves as a versatile aryl halide building block for pharmaceutical and agrochemical intermediate synthesis [1]. Its computed physicochemical parameters—density 1.127 g/cm³, boiling point 213.7 °C at 760 mmHg, flash point 80.5 °C, and LogP 3.39—differentiate it meaningfully from the simpler 1-chloro-4-cyclopropylbenzene analog and guide solvent selection, distillation conditions, and downstream reaction design .

Aryl halide building block for pharmaceutical and agrochemical intermediate synthesis.
Sterically congested para-chloro center supports sequential cross-coupling.
Thermal safety window permits less restrictive storage and transport classification.
Flash point of 80.5 °C may shift classification relative to cyclopropyl analogs.
QC-ready identity profile via density–refractive index pairing.
Enables rapid, non-destructive verification to distinguish from common substitutes.

Why 1-Chloro-4-(1-methylcyclopropyl)benzene Cannot Be Replaced by Common Cyclopropylbenzene Analogs


A procurement decision that treats all para-chlorophenyl cyclopropane derivatives as interchangeable ignores the measurable impact of the quaternary 1-methyl substituent on molecular geometry, lipophilicity, and thermal safety margins. The 1-methylcyclopropyl group introduces steric shielding at the reactive chlorine center, alters the compound's vapor pressure, and shifts LogP by a quantifiable margin relative to the non-methylated congener . These differences directly affect reaction rates in cross-coupling, distillation cut points during purification, and flash-point-based storage classifications—all of which undermine the reproducibility of a synthetic route when a generic substitute is used without revalidation .

Target
1-Chloro-4-(1-methylcyclopropyl)benzene
Quaternary methyl group imposes steric shielding and distinct LogP.
Potential Substitute
1-Chloro-4-cyclopropylbenzene
Lacks steric bulk; shifted boiling point and flash point alter distillation and safety classification.
Target
Chloro leaving group
C−Cl BDE ~402 kJ/mol; no acute toxicity GHS label flagged.
Structural Analog
1-Bromo-4-(1-methylcyclopropyl)benzene
Higher reactivity (C−Br) may compromise orthogonal coupling; GHS H302/H315 hazard labeling required.
Revalidation note: Substitution may shift reaction rates, purification cut points, and storage requirements. Generic replacement without revalidation can undermine synthetic reproducibility.

Quantitative Differentiation Evidence for Benzene, 1-chloro-4-(1-methylcyclopropyl)- vs. Closest Analogs


Boiling Point Elevation vs. 1-Chloro-4-cyclopropylbenzene

The target compound exhibits a boiling point of 213.7 °C at 760 mmHg, which is 2.1 °C higher than that of the des-methyl analog 1-chloro-4-cyclopropylbenzene (211.6 °C at 760 mmHg) . This consistent offset, attributable to the additional methyl group's contribution to molecular mass and van der Waals surface area, directly impacts the selection of distillation fractions and establishes a purity-defining acceptance criterion that a substitute cannot meet without process re-optimization.

Boiling Point
Direct comparison
213.7 °C vs. 211.6 °C
Δ +2.1 °C
Mandates distinct distillation protocols.
Predicted values at 760 mmHg. Source review recommended.
Physical chemistry Distillation process design Purity specification

Flash Point Safety Margin vs. 1-Chloro-4-cyclopropylbenzene

The target compound has a flash point of 80.5 °C, which is 9.8 °C higher than the 70.7 °C flash point of 1-chloro-4-cyclopropylbenzene . This near-10 °C improvement in thermal safety margin can shift the compound's classification under flammable liquid regulations (e.g., GHS Category 3 vs. Category 4), affecting storage requirements, permissible packaging quantities, and shipping cost structures.

Flash Point
Direct comparison
80.5 °C vs. 70.7 °C
Δ +9.8 °C
May permit less restrictive storage classification.
Predicted closed-cup values. Verify with experimental data.
Process safety Storage classification Transport regulation

Lipophilicity (LogP) Differentiation vs. 1-Chloro-4-cyclopropylbenzene

The computed LogP of the target compound is 3.39, whereas the des-methyl analog 1-chloro-4-cyclopropylbenzene has an estimated LogP of approximately 2.9 [1]. The ~0.5 log-unit increase reflects the lipophilic contribution of the quaternary methyl group and translates to an approximately threefold higher octanol/water partition coefficient. This difference is material when the compound is used as an intermediate for drug candidates where lipophilic ligand efficiency (LLE) or logD-driven solubility governs downstream coupling yields.

Lipophilicity (LogP)
Cross-study
3.39 vs. ~2.9
Δ ~0.5 log units
Alters aqueous/organic phase partitioning in workup.
Computed LogP. Experimental shake-flask data unavailable.
Medicinal chemistry ADME prediction Solvent extraction

Density and Refractive Index Differentiation vs. 1-Chloro-4-cyclopropylbenzene

The target compound has a density of 1.127 g/cm³ and a refractive index of 1.559, in contrast to 1-chloro-4-cyclopropylbenzene, which has a density of 1.179 g/cm³ and a refractive index of 1.582 . The density difference of 0.052 g/cm³ and refractive index difference of 0.023 units provide orthogonal, rapid, non-destructive identity tests that can distinguish the two compounds in incoming quality control without the need for chromatographic analysis.

Density & RI
Direct comparison
1.127 g/cm³ / 1.559
vs. 1.179 / 1.582
Enables rapid, solvent-free QC identity gate.
Predicted values. Confirm with experimental measurements.
Quality control Identity testing Formulation

Vapor Pressure and Volatility Window vs. 1-Chloro-4-cyclopropylbenzene

At 25 °C, the target compound has a vapor pressure of approximately 0.236 mmHg, compared to 0.263 mmHg for 1-chloro-4-cyclopropylbenzene . The ~10% lower vapor pressure of the methylated analog reduces evaporative losses during open-vessel processing and lowers headspace concentrations—a factor relevant to both occupational exposure assessment and gravimetric yield consistency in scale-up.

Vapor Pressure
Direct comparison
0.236 vs. 0.263 mmHg
Δ −0.027 mmHg
Reduces evaporative mass loss during vacuum drying.
Predicted at 25 °C. Context-dependent for scale-up.
Evaporation rate Headspace analysis Occupational exposure

Halogen-Dependent Reactivity and Toxicological Profile vs. 1-Bromo-4-(1-methylcyclopropyl)benzene

The chloro substituent in the target compound provides lower oxidative-addition reactivity compared to the bromo analog 1-bromo-4-(1-methylcyclopropyl)benzene (CAS 40780-08-3), which is classified as H302 (harmful if swallowed) and H315 (causes skin irritation) [1]. The bromo compound's higher leaving-group aptitude (Br >> Cl) may lead to undesired background reactions during sequential cross-couplings, while its acute oral toxicity hazard necessitates additional personal protective equipment and waste disposal measures not required for the chloro congener.

Reactivity & Hazard
Class-level
C−Cl vs. C−Br
Δ BDE ~63 kJ/mol
Supports chemoselectivity review; avoids acute toxicity labeling.
Class-level comparison. Verify specific lot documentation.
Cross-coupling reactivity Toxicology Waste stream classification

High-Value Application Scenarios for Benzene, 1-chloro-4-(1-methylcyclopropyl)- Based on Quantitative Differentiation


Late-Stage Cyclopropanation Precursor in Rexinoid Total Synthesis

The 1-methylcyclopropyl-substituted aryl halide serves as a strategic intermediate for visible-light-mediated cyclopropanation reactions using bromomethyl silicate as a methylene transfer reagent—a methodology demonstrated in the total synthesis of the RXR agonist LG100268 . The compound's higher flash point (80.5 °C) and lower vapor pressure (0.236 mmHg) relative to its cyclopropyl analog provide a wider operational safety window during photoredox reactions that generate reactive intermediates, while its LogP of 3.39 facilitates extraction of the cyclopropanated product from aqueous reaction mixtures .

Orthogonal Cross-Coupling Building Block in Medicinal Chemistry

The para-chloro substituent enables sequential Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Kumada) with orthogonality to bromo- or iodo-substituted coupling partners present in the same molecule. The steric environment imposed by the quaternary 1-methylcyclopropyl group at the para position modulates the oxidative addition rate at palladium(0), providing a kinetic selectivity window that the sterically less demanding cyclopropyl analog cannot offer . This property is exploited in the assembly of GPR119 agonists and 11β-HSD-1 inhibitors that incorporate the 4-(1-methylcyclopropyl)phenyl pharmacophore .

Agrochemical Intermediate with Advantageous Thermal Safety Profile

The compound is identified as a precursor to 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in cyproconazole fungicide synthesis . Its flash point of 80.5 °C—nearly 10 °C above that of 1-chloro-4-cyclopropylbenzene—permits bulk storage and handling under less stringent flammable-liquid controls, a critical cost-of-ownership factor for agrochemical manufacturers operating at metric-ton scale where GHS Category 4 storage (flash point >60 °C) is substantially cheaper to engineer than Category 3 .

Quality Control Fingerprinting via Density–Refractive Index Pairing

The unique combination of density (1.127 g/cm³) and refractive index (1.559) for this compound, distinct from all common cyclopropylbenzene analogs (e.g., 1.179 g/cm³ and 1.582 for the des-methyl congener), enables a rapid two-parameter identity verification protocol . Procurement and QC laboratories can deploy a combined densitometer–refractometer measurement to confirm lot identity within 5 minutes without solvent dilution, chromatographic separation, or MS instrumentation—a practical advantage when receiving multi-kilogram shipments from contract manufacturing organizations where label errors are a known risk .

Application
Selection Property
Validation Focus
Cyclopropanation precursor
Thermal safety margin and vapor pressure
Operational safety window in photoredox reactions
Orthogonal cross-coupling building block
Steric environment at para-chloro center
Kinetic selectivity in Pd-catalyzed sequences
Agrochemical intermediate synthesis
Flash point classification margin
Storage and handling cost-of-ownership at scale
Incoming QC fingerprinting
Density–refractive index pairing
Rapid identity verification without chromatography
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